molecular formula C30H30N2O5 B10873011 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B10873011
M. Wt: 498.6 g/mol
InChI Key: DSNXBFFWWZYSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dibenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzodiazepine core. Reagents such as anhydrous aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) are often used.

    Functional Group Modifications: Subsequent steps involve the introduction of methoxy and hydroxy groups through reactions such as methylation and hydroxylation. Common reagents include methyl iodide (CH3I) for methylation and hydrogen peroxide (H2O2) for hydroxylation.

    Final Assembly: The final step involves coupling the modified dibenzodiazepine core with ethanone derivatives under conditions that may include the use of catalysts like palladium on carbon (Pd/C) and solvents like ethanol (EtOH).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Acting as an agonist or antagonist at particular receptors.

    Signal Transduction: Modulating intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxyphenyl)ethanone: A simpler analog with fewer functional groups.

    1-(4-methoxyphenyl)ethanone: Another analog with a single methoxy group.

Uniqueness

1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is unique due to its complex structure, which includes multiple aromatic rings and diverse functional groups

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

5-acetyl-9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H30N2O5/c1-18(33)32-25-8-6-5-7-23(25)31-24-15-21(20-11-14-27(36-3)28(17-20)37-4)16-26(34)29(24)30(32)19-9-12-22(35-2)13-10-19/h5-14,17,21,30-31H,15-16H2,1-4H3

InChI Key

DSNXBFFWWZYSJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.